molecular formula C16H21NO6 B2549445 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid CAS No. 2126160-23-2

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid

Cat. No. B2549445
CAS RN: 2126160-23-2
M. Wt: 323.345
InChI Key: RJGVYAHILLZQPV-UHFFFAOYSA-N
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Description

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .


Molecular Structure Analysis

The tert-butyloxycarbonyl group has a molecular formula of C5H9O2 and an average mass of 101.12376 . It is used as a protecting group for amines in organic synthesis .


Chemical Reactions Analysis

The Boc group can be removed via treatment with hazardous hydrogen fluoride (HF), which requires special equipment . The stepwise removal of Boc is achieved by treatment with acid, most often TFA . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the Boc group can vary. For example, 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid is a solid at 20°C and should be stored at 0-10°C under inert gas .

Scientific Research Applications

Base-Induced Dimerization Applications "1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid" related compounds have been explored for their potential in base-induced dimerization. Leban and Colson (1996) demonstrated that tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids dimerize in the presence of base in aprotic media to form 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which have applications in the synthesis of complex organic molecules (Leban & Colson, 1996).

Conformational Analysis and Molecular Structure The structural and conformational analysis of tert-butoxycarbonyl-protected amino acid derivatives offers insights into their physical properties and potential applications. Cetina et al. (2003) focused on the crystal structure and conformational dynamics of a specific derivative, revealing the importance of intermolecular hydrogen bonding and hydrophobic interactions in determining molecular conformation (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Anticancer Pharmacophores Development Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives including "1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid" for evaluating their in vitro cytotoxicity against human cancer cell lines. Certain derivatives exhibited promising cytotoxicity, indicating potential as anticancer pharmacophores (Kumar et al., 2009).

Synthesis of Amino Acid Derivatives Xue et al. (2002) described asymmetric syntheses of derivatives related to "1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid," highlighting methods for generating complex amino acid derivatives with potential applications in medicinal chemistry and drug development (Xue, He, Roderick, Corbett, & Decicco, 2002).

Tert-Butoxycarbonylation Reagent Development Saito, Ouchi, and Takahata (2006) explored the use of related compounds as tert-butoxycarbonylation reagents for acidic proton-containing substrates, advancing organic synthesis techniques by offering a chemoselective, high-yield approach under mild conditions (Saito, Ouchi, & Takahata, 2006).

Safety and Hazards

The Boc group can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling compounds with the Boc group .

Future Directions

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis has been explored . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect . This study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

properties

IUPAC Name

5,6-dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-10-8-13(22-5)12(21-4)7-9(10)6-11(17)14(18)19/h7-8,11H,6H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGVYAHILLZQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC(=C(C=C21)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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